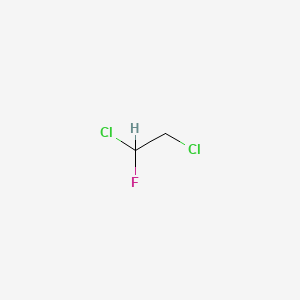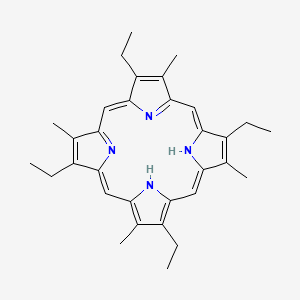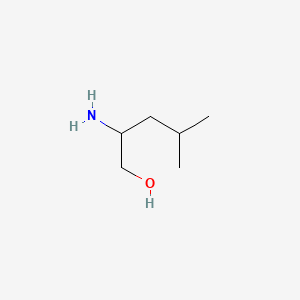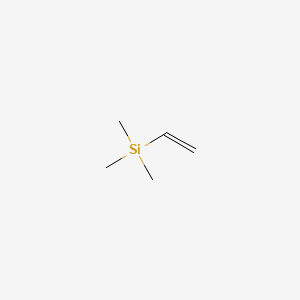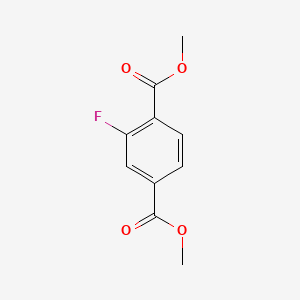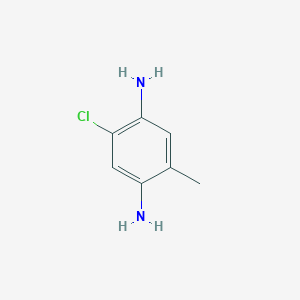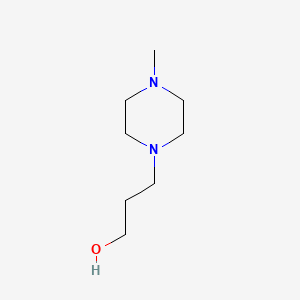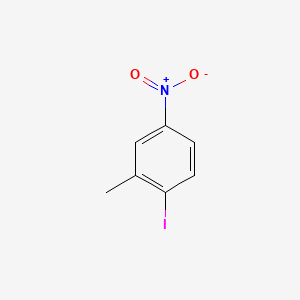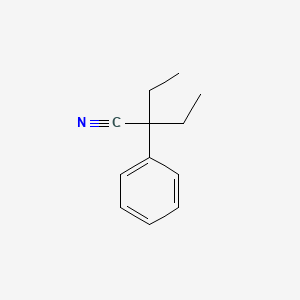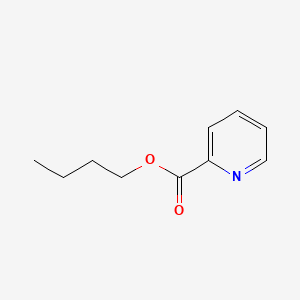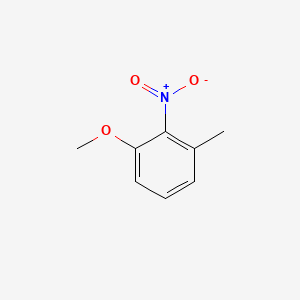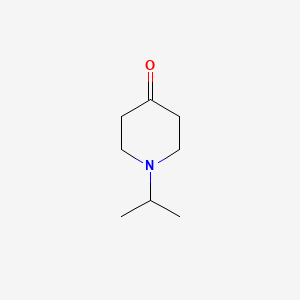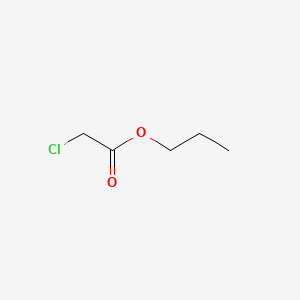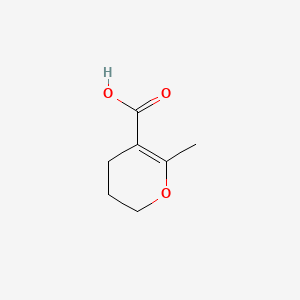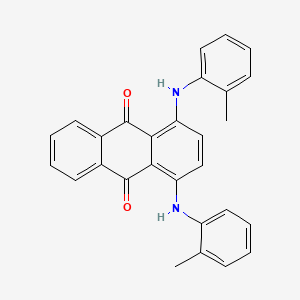
1,4-Bis(2-methylanilino)anthraquinone
Vue d'ensemble
Description
1,4-Bis(2-methylanilino)anthraquinone is a derivative of anthraquinone, a class of compounds known for their diverse applications, particularly in the field of dyes and pigments. Anthraquinones are also studied for their potential antineoplastic properties and their ability to bind to DNA, which is significant in the development of new therapeutic agents .
Synthesis Analysis
The synthesis of anthraquinone derivatives often involves the attachment of various functional groups to the anthraquinone core. For instance, the synthesis of 1,4-bis(2,6-diisopropylanilino)anthraquinone, a compound similar to 1,4-bis(2-methylanilino)anthraquinone, has been achieved, and the purification of its components was studied using techniques like reverse-phase thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) . Although the specific synthesis of 1,4-bis(2-methylanilino)anthraquinone is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of anthraquinone derivatives is characterized by the anthraquinone skeleton, which can be modified to yield compounds with unique properties. For example, the double protonation of 1,5-bis(triarylaminoethynyl)anthraquinone leads to a novel pentacyclic structure with paramagnetic behavior . The structure-activity relationship of these compounds is crucial for their function, as seen in the study of an oxygen analog of an antineoplastic anthraquinone, which was found to be inactive against P-388 lymphocytic leukemia .
Chemical Reactions Analysis
Anthraquinone derivatives undergo various chemical reactions that can alter their properties. The protonation-induced intramolecular cyclization of 1,5-bis(triarylaminoethynyl)anthraquinone to form a pentacyclic dipyrylium salt is an example of such a reaction . These reactions can significantly impact the optical, electrochemical, and magnetic properties of the compounds due to changes in the HOMO-LUMO gap.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-bis(arylamino)anthraquinone dyes, such as solubility and decomposition temperature, are influenced by the nature of the substituents on the anthraquinone ring. For instance, the solubility of 1,4-bis(2,5-di-tert-butylanilino)anthraquinone in hexane was found to be significantly higher than that of 1,4-dianilinoanthraquinone, and the decomposition temperatures of these derivatives were also higher compared to other anthraquinone derivatives . These properties are essential for the practical application of these compounds in various industries.
Applications De Recherche Scientifique
Heat Stability and Photographic Characteristics
1,4-Bis(2-methylanilino)anthraquinone is noted for its high heat stability and favorable sublimation characteristics. It is used in conjunction with polyethylene terephthalate film supports in photographic applications, as it does not adversely affect photographic characteristics (Bender, 1996).
Solubility and Decomposition Temperature
This anthraquinone derivative has been found to have significantly higher solubility compared to other similar compounds, such as 1,4-dianilinoanthraquinone, especially in solvents like hexane. Its decomposition temperatures are also higher than those of other related anthraquinone derivatives, indicating greater thermal stability (Matsui et al., 1999).
Acid-Base Equilibria in Aqueous Medium
Studies have examined the acid-base equilibria of 1,4-bis(2-methylanilino)anthraquinone in aqueous solutions. The research focuses on the spectral changes in different pH values and determines the pKa values, which are influenced by the pH of the solution and the nature of the compound (Idriss & Seleim, 2007).
Spectrophotometric Analysis in Complexation Studies
This compound has been used in spectrophotometric studies to investigate complexation equilibria, particularly with metals like uranium(VI) and lanthanum(III). These studies help in determining the optimal conditions for spectrophotometric determinations of these metals using 1,4-bis(2-methylanilino)anthraquinone as a reagent (Idriss et al., 1985).
Antineoplastic Agents and Structure-Activity Relationship
Research has been conducted on the structure-activity relationship of bis(substituted aminoalkylamino)anthraquinones, including 1,4-bis(2-methylanilino)anthraquinone. These compounds show potential in antineoplastic activities, with specific focus on how the position and nature of nitrogen atoms in the side chain affect their activity (Zee-Cheng & Cheng, 1978).
Safety And Hazards
While specific safety and hazard information for 1,4-Bis(2-methylanilino)anthraquinone is not available, general safety measures for handling chemical substances should be followed. These include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .
Propriétés
IUPAC Name |
1,4-bis(2-methylanilino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O2/c1-17-9-3-7-13-21(17)29-23-15-16-24(30-22-14-8-4-10-18(22)2)26-25(23)27(31)19-11-5-6-12-20(19)28(26)32/h3-16,29-30H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJXWJUQRAOAMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C(=C(C=C2)NC4=CC=CC=C4C)C(=O)C5=CC=CC=C5C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052349 | |
| Record name | C.I. Solvent Blue 101 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(2-methylanilino)anthraquinone | |
CAS RN |
6737-68-4 | |
| Record name | Solvent Blue 101 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6737-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(2-methylanilino)anthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006737684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,4-bis[(2-methylphenyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Solvent Blue 101 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis[(2-methylphenyl)amino]anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.085 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BIS(2-METHYLANILINO)ANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78R748M70I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



